molecular formula C10H16F2O B13295613 1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde

1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13295613
M. Wt: 190.23 g/mol
InChI Key: XXYRZZVKEXOIKK-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde is a compound that features a cyclohexane ring substituted with a difluoroethyl group and a carbaldehyde group. The presence of the difluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as a cyclohexane derivative, using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective for introducing the difluoroethyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of solid composite catalysts, such as those prepared from strongly basic anion exchange resins, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thiols, amines, alcohols

Major Products Formed

    Oxidation: 1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carboxylic acid

    Reduction: 1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets through the difluoroethyl group. The electronegative fluorine atoms increase the acidity of the α-proton, enhancing the compound’s ability to form hydrogen bonds and interact with biological targets . This interaction can modulate the compound’s affinity and specificity for its targets, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. The presence of both the difluoroethyl group and the carbaldehyde group allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H16F2O/c1-8-4-2-3-5-10(8,7-13)6-9(11)12/h7-9H,2-6H2,1H3

InChI Key

XXYRZZVKEXOIKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CC(F)F)C=O

Origin of Product

United States

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